molecular formula C10H4Cl2N2S B11863670 4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine CAS No. 845716-40-7

4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine

Katalognummer: B11863670
CAS-Nummer: 845716-40-7
Molekulargewicht: 255.12 g/mol
InChI-Schlüssel: FDQXZWKXEBVYSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indeno[1,2-C][1,2,6]thiadiazine precursors with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding dihydro derivatives.

    Substitution: Formation of substituted thiadiazines with various functional groups.

Wissenschaftliche Forschungsanwendungen

4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine
  • 4,5-Dichloro-1,2,3-dithiazolium chloride
  • 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one

Uniqueness

4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine is unique due to its indeno-fused structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.

Eigenschaften

CAS-Nummer

845716-40-7

Molekularformel

C10H4Cl2N2S

Molekulargewicht

255.12 g/mol

IUPAC-Name

4,5-dichloroindeno[1,2-c][1,2,6]thiadiazine

InChI

InChI=1S/C10H4Cl2N2S/c11-8-5-3-1-2-4-6(5)9-7(8)10(12)14-15-13-9/h1-4H

InChI-Schlüssel

FDQXZWKXEBVYSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C2=NSN=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.